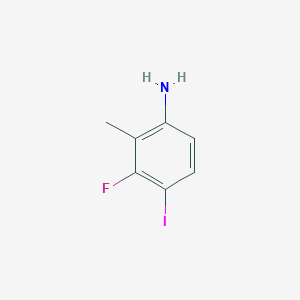

3-Fluoro-4-iodo-2-methylaniline

Vue d'ensemble

Description

3-Fluoro-4-iodo-2-methylaniline is a chemical compound with the molecular formula C7H7FIN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of compounds that contain a phenyl group attached to an amino group .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-iodo-2-methylaniline consists of a benzene ring with a methyl group (CH3), an amino group (NH2), a fluorine atom (F), and an iodine atom (I) attached to it . The presence of these different groups and atoms can significantly influence the chemical properties and reactivity of the molecule.Physical And Chemical Properties Analysis

3-Fluoro-4-iodo-2-methylaniline has a molecular weight of 251.04 . The physical and chemical properties of this compound are influenced by the presence of the fluorine and iodine atoms, as well as the methyl and amino groups .Applications De Recherche Scientifique

Metabonomic Assessment

- A study on the toxic effects of related compounds (including 2-fluoro-4-methylaniline) in earthworms used high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy. It identified novel biomarkers of xenobiotic toxicity, which could be relevant in understanding the toxicological impact of similar compounds (Bundy et al., 2002).

Nucleotide Hybridization Probes

- Research on a 3-fluoro-6-methylaniline nucleoside synthesized and incorporated into an oligonucleotide demonstrated its potential as a high-affinity nucleobase-specific hybridization probe. This has implications in molecular biology and genetic research (Aro-Heinilä et al., 2019).

Microsomal Metabolism Study

- A study on the metabolism of 2-halogenated 4-methylanilines in rat liver microsomes identified various metabolites. This research is significant in pharmacology and toxicology, highlighting the metabolic pathways of such compounds (Boeren et al., 1992).

Crystallography and Molecular Structure

- An X-ray crystallography study of 4-chloro-3-fluoro-2-methylaniline provided insights into its molecular structure, which is crucial for understanding its chemical properties and potential applications in material science (Mayes et al., 2008).

Catalysis in Organic Synthesis

- A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex study demonstrated its efficiency in catalyzing the formylation and methylation of amines. This has implications in organic synthesis and industrial chemistry (Yang et al., 2015).

Analytical Chemistry Applications

- An electrochemical assay for peroxidase and peroxidase-couplers reactions used a 5-fluor-2-methylaniline derivative. This demonstrates the use of such compounds in developing sensitive analytical techniques (Siddiqi, 1982).

Spectroscopy and Theoretical Calculations

- REMPI spectroscopy and theoretical calculations on cis and trans 3-fluoro-N-methylaniline provided detailed insights into the molecular behavior and structure of these compounds, which is important in physical chemistry and spectroscopy (Zhang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-fluoro-4-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJMWGRBWAJRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-iodo-2-methylaniline | |

CAS RN |

329927-16-4 | |

| Record name | 3-Fluoro-4-iodo-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B226519.png)

![2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B226560.png)

![N-(2-fluorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B226561.png)

![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226563.png)

![7-Methoxy-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4-(trifluoromethyl)quinoline](/img/structure/B226571.png)

![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)

![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)

![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)